molecular formula C6H11NO2 B12984813 (2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid

(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid

Cat. No.: B12984813
M. Wt: 129.16 g/mol
InChI Key: RXVINEUKGZXZAV-UHNVWZDZSA-N
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Description

(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid is a chiral amino acid derivative with significant importance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates . The overall yield of this multi-step synthesis ranges from 52% to 65%.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale enantioselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and efficient separation techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino alcohols, oxo compounds, and substituted amino acids.

Scientific Research Applications

(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate biochemical pathways by acting as a substrate, inhibitor, or activator, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S,3R)-2-amino-3-methylpent-4-enoic acid

InChI

InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4-,5+/m1/s1

InChI Key

RXVINEUKGZXZAV-UHNVWZDZSA-N

Isomeric SMILES

C[C@H](C=C)[C@@H](C(=O)O)N

Canonical SMILES

CC(C=C)C(C(=O)O)N

Origin of Product

United States

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